molecular formula C29H25N5O2 B11589243 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11589243
M. Wt: 475.5 g/mol
InChI Key: XDRWLFLHFPQTNA-KNTRCKAVSA-N
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Description

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic molecule that features a combination of benzodiazole, pyridopyrimidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole and pyridopyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Pyridopyrimidine derivatives: Molecules featuring the pyridopyrimidine core.

    Phenoxy compounds: Chemicals with phenoxy functional groups.

Uniqueness

The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its combination of these distinct structural motifs, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C29H25N5O2

Molecular Weight

475.5 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C29H25N5O2/c1-18-8-7-15-34-26(18)33-27(36-21-13-11-20(12-14-21)29(2,3)4)22(28(34)35)16-19(17-30)25-31-23-9-5-6-10-24(23)32-25/h5-16H,1-4H3,(H,31,32)/b19-16+

InChI Key

XDRWLFLHFPQTNA-KNTRCKAVSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OC5=CC=C(C=C5)C(C)(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4N3)OC5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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